(r)-2-Amino-5-cyclohexylpentanoic acid
Overview
Description
(r)-2-Amino-5-cyclohexylpentanoic acid is an organic compound that belongs to the class of amino acids. Amino acids are organic molecules that contain both an amino group (―NH2) and a carboxylic acid group (―COOH). This particular compound features a cyclohexane ring, which is a six-membered carbon ring, attached to a pentanoic acid chain with an amino group at the alpha position. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (r)-2-Amino-5-cyclohexylpentanoic acid can be achieved through several methods. One common approach is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide . Another method is the Strecker synthesis, which starts with aldehydes or ketones as the starting materials . The Gabriel phthalimide synthesis is also used, where phthalimide is alkylated and then hydrolyzed to yield the amino acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above. The choice of method depends on the desired purity, yield, and cost-effectiveness. The amidomalonate synthesis is often preferred for its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
(r)-2-Amino-5-cyclohexylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Various substituted amino acids.
Scientific Research Applications
(r)-2-Amino-5-cyclohexylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme function.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter transport and biosynthesis.
Industry: Used in the production of pharmaceuticals and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of (r)-2-Amino-5-cyclohexylpentanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a neurotransmitter or a precursor for neurotransmitters, influencing synaptic transmission and neuronal communication. It can also participate in metabolic pathways, contributing to the synthesis of proteins and other essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
Alpha-lipoic acid: Known for its antioxidant properties and used in various therapeutic applications.
Alpha-hydroxy acids: Used in cosmetics for their exfoliating properties.
Aminocaproic acid: Used in medicine to reduce bleeding by inhibiting fibrinolysis.
Uniqueness
(r)-2-Amino-5-cyclohexylpentanoic acid is unique due to its specific structure, which combines a cyclohexane ring with a pentanoic acid chain and an amino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2-amino-5-cyclohexylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h9-10H,1-8,12H2,(H,13,14)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIVZSMPEFXNLH-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287667 | |
Record name | (αR)-α-Aminocyclohexanepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227940-09-1 | |
Record name | (αR)-α-Aminocyclohexanepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227940-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-Aminocyclohexanepentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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